YM-90709

Description

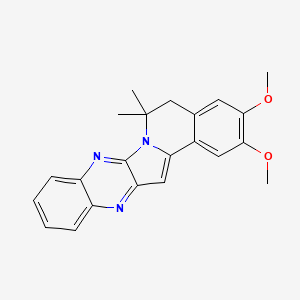

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

16,17-dimethoxy-21,21-dimethyl-1,3,10-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2,4,6,8,10,12,14,16,18-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c1-22(2)12-13-9-19(26-3)20(27-4)10-14(13)18-11-17-21(25(18)22)24-16-8-6-5-7-15(16)23-17/h5-11H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXSPVQXXDULHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC(=C(C=C2C3=CC4=NC5=CC=CC=C5N=C4N31)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360341 | |

| Record name | YM 90709 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163769-88-8 | |

| Record name | YM 90709 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163769888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YM 90709 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YM-90709 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U3RC7G5VT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of YM-90709

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-90709 is a novel, small-molecule antagonist of the Interleukin-5 (IL-5) receptor. It has demonstrated significant potential in the modulation of eosinophil-driven inflammatory processes. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the IL-5 receptor, its impact on downstream signaling pathways, and its functional consequences on eosinophil activity. Quantitative data from key studies are summarized, and representative experimental protocols are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visually represented to enhance understanding.

Introduction to this compound

This compound, with the chemical name 2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[1][2]indolizino[2,3-b]quinoxaline, is a selective inhibitor of the Interleukin-5 receptor (IL-5R).[3] IL-5 is a critical cytokine involved in the maturation, proliferation, activation, and survival of eosinophils, which are key effector cells in allergic inflammation and asthma.[3][4] By targeting the IL-5R, this compound offers a therapeutic strategy to mitigate eosinophil-mediated pathologies.

Core Mechanism of Action: IL-5 Receptor Antagonism

The primary mechanism of action of this compound is the direct inhibition of the binding of IL-5 to its receptor.[3] The IL-5 receptor is composed of two subunits: an alpha subunit (IL-5Rα) that is specific to IL-5, and a common beta subunit (βc) that is shared with the receptors for IL-3 and granulocyte-macrophage colony-stimulating factor (GM-CSF). This compound selectively blocks the interaction of IL-5 with this receptor complex.

Quantitative Analysis of IL-5R Binding Inhibition

In vitro studies have quantified the inhibitory potency of this compound on the binding of IL-5 to its receptor on various cell types.

| Cell Type | IC50 Value (µM) |

| Peripheral Human Eosinophils | 1.0[3][5] |

| Eosinophilic HL-60 clone 15 cells | 0.57[3][5] |

Table 1: In vitro inhibitory concentrations of this compound on IL-5 receptor binding.

Downstream Signaling Pathways Affected by this compound

The binding of IL-5 to its receptor initiates a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. This compound, by preventing this initial binding, effectively blocks these downstream signals.

Inhibition of JAK2 Phosphorylation

A key event in IL-5-mediated signaling is the tyrosine phosphorylation of Janus kinase 2 (JAK2). This compound has been shown to inhibit IL-5-induced phosphorylation of JAK2 in eosinophilic HL-60 clone 15 cells.[3] This inhibition is selective, as this compound does not affect GM-CSF-induced signaling pathways.[3]

Functional Consequences of IL-5R Blockade by this compound

The inhibition of IL-5R signaling by this compound translates into significant functional effects on eosinophils, both in vitro and in vivo.

Inhibition of Eosinophil Survival

IL-5 is a potent survival factor for eosinophils. This compound effectively inhibits IL-5-prolonged eosinophil survival with an IC50 value of 0.45 µM.[3] This effect is specific to IL-5, as this compound does not impact the pro-survival effects of GM-CSF.[3]

Inhibition of Eosinophil Infiltration in Airways

In vivo studies using animal models of allergic airway inflammation have demonstrated the efficacy of this compound in preventing eosinophil recruitment to the lungs.

| Animal Model | Effect | ED50 Value (mg/kg, i.v.) |

| Brown-Norway (BN) rats | Inhibition of antigen-induced eosinophil infiltration into bronchoalveolar lavage fluid (BALF) | 0.32[4][6] |

| Brown-Norway (BN) rats | Inhibition of antigen-induced lymphocyte infiltration into BALF | 0.12[4][6] |

| BDF1 mice | Inhibition of antigen-induced eosinophil infiltration into BALF | 0.050[7] |

Table 2: In vivo efficacy of this compound on airway inflammation.

Importantly, unlike glucocorticoids, this compound does not affect the number of peripheral blood leukocytes or bone marrow leukocytes, highlighting its targeted mechanism of action.[4][6]

Experimental Protocols

The following are representative methodologies for key experiments cited in the characterization of this compound.

IL-5 Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the ability of a compound to inhibit the binding of IL-5 to its receptor.

Eosinophil Survival Assay

This protocol describes a method to assess the effect of a compound on IL-5-mediated eosinophil survival.

-

Isolate Eosinophils: Isolate human eosinophils from peripheral blood of healthy donors using standard methods such as density gradient centrifugation followed by negative selection with magnetic beads.

-

Culture Cells: Culture the isolated eosinophils in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).

-

Treatment: Treat the cells with:

-

Medium alone (negative control)

-

IL-5 (positive control)

-

IL-5 in the presence of various concentrations of this compound

-

-

Incubation: Incubate the cells for a defined period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Assess Viability: Determine the percentage of viable cells using a method such as trypan blue exclusion or flow cytometry with viability dyes (e.g., propidium iodide and Annexin V).

-

Data Analysis: Calculate the IC50 value for the inhibition of IL-5-prolonged survival.

JAK2 Phosphorylation Assay

This protocol outlines a method to measure the effect of a compound on IL-5-induced JAK2 phosphorylation.

-

Cell Culture and Starvation: Culture an eosinophilic cell line (e.g., HL-60 clone 15) and serum-starve the cells overnight to reduce basal phosphorylation levels.

-

Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle for a short period.

-

Stimulation: Stimulate the cells with IL-5 for a brief period (e.g., 5-15 minutes) to induce JAK2 phosphorylation.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane (e.g., PVDF).

-

Probe the membrane with a primary antibody specific for phosphorylated JAK2 (p-JAK2).

-

Strip the membrane and re-probe with an antibody for total JAK2 as a loading control.

-

Detect the bound antibodies using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

-

-

Densitometry: Quantify the band intensities to determine the relative levels of p-JAK2.

Conclusion

This compound is a potent and selective antagonist of the IL-5 receptor. Its mechanism of action involves the direct inhibition of IL-5 binding, leading to the blockade of downstream signaling, including the phosphorylation of JAK2. This, in turn, results in the inhibition of key eosinophil functions such as survival and airway infiltration. The targeted nature of this compound's activity suggests its potential as a therapeutic agent for eosinophil-driven inflammatory diseases, warranting further investigation and clinical development.

References

- 1. Eosinophil persistence in vivo and sustained viability ex vivo in response to respiratory challenge with fungal allergens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of this compound as a novel antagonist which inhibits the binding of interleukin-5 to interleukin-5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of a novel interleukin-5 receptor antagonist, this compound (2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline), on antigen-induced airway inflammation in BN rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. raybiotech.com [raybiotech.com]

- 6. Effect of a novel interleukin-5 receptor antagonist, this compound, on antigen-induced eosinophil infiltration into the airway of BDF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interleukin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

YM-90709: A Potent and Selective IL-5 Receptor Antagonist

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Interleukin-5 (IL-5) is a critical cytokine implicated in the pathogenesis of eosinophil-driven inflammatory diseases, most notably severe asthma. It exerts its effects by binding to the IL-5 receptor (IL-5R) on the surface of eosinophils, promoting their proliferation, differentiation, activation, and survival. YM-90709, a novel small molecule, has been identified as a potent and selective antagonist of the IL-5 receptor. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, key quantitative data, and the experimental methodologies used in its characterization. This guide is intended for researchers, scientists, and drug development professionals investigating new therapeutic strategies for eosinophilic disorders.

Introduction

Eosinophilic inflammation is a key feature of several allergic and hypersensitivity disorders. Interleukin-5 is a principal regulator of eosinophil biology, making the IL-5 signaling pathway an attractive target for therapeutic intervention. While monoclonal antibodies targeting IL-5 or its receptor have demonstrated clinical efficacy, the development of small molecule antagonists offers potential advantages in terms of oral bioavailability and manufacturing costs. This compound, with the chemical name 2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[1][2]indolizino [2,3-b]quinoxaline, has emerged as a promising small molecule antagonist of the IL-5 receptor. This guide details the preclinical data supporting the activity of this compound.

Mechanism of Action

This compound functions as a direct antagonist of the IL-5 receptor. It selectively inhibits the binding of IL-5 to the alpha subunit of the IL-5 receptor (IL-5Rα)[3]. This blockade prevents the association of IL-5Rα with the common beta subunit (βc), thereby inhibiting the initiation of downstream signaling cascades. A key consequence of this inhibition is the suppression of Janus kinase 2 (JAK2) tyrosine phosphorylation, a critical early event in IL-5-mediated signal transduction[3]. By disrupting the IL-5 signaling pathway, this compound effectively abrogates the pro-inflammatory and pro-survival signals that IL-5 delivers to eosinophils.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in a series of in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Cell Type | Parameter | This compound IC50 (µM) | Reference |

| IL-5 Binding Inhibition | Human Peripheral Eosinophils | IC50 | 1.0 | [3] |

| IL-5 Binding Inhibition | Butyric acid-treated HL-60 clone 15 cells | IC50 | 0.57 | [3] |

| IL-5-prolonged Eosinophil Survival | Human Peripheral Eosinophils | IC50 | 0.45 | [3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Effect | Parameter | This compound ED50 (mg/kg, i.v.) | Reference |

| Antigen-induced eosinophil infiltration in BDF1 mice | Inhibition of eosinophil recruitment to BALF | ED50 | 0.050 | [4] |

| Antigen-induced eosinophil infiltration in Brown-Norway rats | Inhibition of eosinophil recruitment to BALF | ED50 | 0.32 | [5] |

| Antigen-induced lymphocyte infiltration in Brown-Norway rats | Inhibition of lymphocyte recruitment to BALF | ED50 | 0.12 | [5] |

Note: BALF - Bronchoalveolar Lavage Fluid.

Experimental Protocols

This section provides an overview of the methodologies employed in the characterization of this compound. These protocols are based on the descriptions in the cited literature and standard laboratory practices.

Cell Culture: HL-60 clone 15

The human promyelocytic leukemia cell line HL-60 clone 15, which can be differentiated into an eosinophilic phenotype, was used in several in vitro assays.

-

Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Eosinophilic Differentiation: To induce eosinophilic differentiation, HL-60 clone 15 cells are cultured in the presence of 0.5 mM butyric acid for 5-7 days.

IL-5 Receptor Binding Assay

This assay measures the ability of this compound to inhibit the binding of radiolabeled IL-5 to its receptor on eosinophils or differentiated HL-60 clone 15 cells.

-

Cell Preparation: Human peripheral blood eosinophils are isolated from healthy donors, or butyric acid-differentiated HL-60 clone 15 cells are used.

-

Assay Buffer: A suitable binding buffer, typically containing a buffering agent (e.g., HEPES), salts, and a protein carrier (e.g., BSA).

-

Procedure:

-

Cells are incubated with varying concentrations of this compound or vehicle control.

-

Radiolabeled IL-5 (e.g., ¹²⁵I-IL-5) is added to the cell suspension.

-

The mixture is incubated to allow for binding to reach equilibrium.

-

Unbound radiolabeled IL-5 is separated from the cells by centrifugation through an oil cushion or by filtration.

-

The radioactivity associated with the cell pellet or filter is measured using a gamma counter.

-

The concentration of this compound that inhibits 50% of the specific binding of radiolabeled IL-5 (IC50) is calculated.

-

Eosinophil Survival Assay

This functional assay determines the effect of this compound on the ability of IL-5 to prolong the survival of eosinophils in culture.

-

Cell Preparation: Human peripheral blood eosinophils are isolated and purified.

-

Culture Medium: RPMI 1640 supplemented with 10% FBS and antibiotics.

-

Procedure:

-

Purified eosinophils are cultured in the presence of a suboptimal concentration of IL-5.

-

Varying concentrations of this compound or vehicle control are added to the cultures.

-

Cells are incubated for a defined period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

Cell viability is assessed using a method such as trypan blue exclusion or an MTT assay.

-

The concentration of this compound that inhibits 50% of the IL-5-mediated survival effect (IC50) is determined.

-

JAK2 Phosphorylation Assay

This assay investigates the effect of this compound on the IL-5-induced phosphorylation of JAK2, a key downstream signaling molecule.

-

Cell Preparation: Butyric acid-differentiated HL-60 clone 15 cells are serum-starved prior to the experiment.

-

Procedure:

-

Cells are pre-incubated with this compound or vehicle control.

-

Cells are stimulated with IL-5 for a short period (e.g., 5-15 minutes).

-

The stimulation is stopped, and cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is probed with a primary antibody specific for phosphorylated JAK2 (p-JAK2).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

-

The signal is visualized using a chemiluminescent substrate.

-

The membrane is often stripped and re-probed with an antibody for total JAK2 to confirm equal protein loading.

-

In Vivo Antigen-Induced Eosinophil Infiltration Model

This animal model assesses the in vivo efficacy of this compound in a disease-relevant context.

-

Animal Models: BDF1 mice or Brown-Norway rats are commonly used.

-

Sensitization: Animals are sensitized to an antigen, typically ovalbumin (OVA), via intraperitoneal injection of OVA emulsified in an adjuvant (e.g., alum).

-

Challenge: After a period of time, the sensitized animals are challenged with the same antigen, usually via aerosol inhalation, to induce an inflammatory response in the airways.

-

Drug Administration: this compound or vehicle control is administered, often intravenously, prior to the antigen challenge.

-

Bronchoalveolar Lavage (BAL): At a specified time point after the challenge (e.g., 24-48 hours), the animals are euthanized, and a bronchoalveolar lavage is performed to collect cells from the airways.

-

Cell Counting: The total number of cells and the differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid are determined.

-

Efficacy Assessment: The ability of this compound to reduce the number of eosinophils in the BAL fluid compared to the vehicle-treated group is evaluated, and the ED50 is calculated.

Selectivity Profile

A crucial aspect of the preclinical characterization of this compound is its selectivity. Studies have shown that this compound does not inhibit the binding of granulocyte-macrophage colony-stimulating factor (GM-CSF) to its receptor on eosinophils and eosinophilic HL-60 clone 15 cells[3]. Furthermore, it did not affect the GM-CSF-prolonged survival of eosinophils[3]. This is significant because the GM-CSF receptor also utilizes the common beta subunit (βc) for signaling. The selectivity of this compound for the IL-5 receptor alpha subunit indicates a specific mechanism of action and a lower likelihood of off-target effects related to the inhibition of IL-3 or GM-CSF signaling.

Conclusion

The data presented in this technical guide demonstrate that this compound is a potent and selective small molecule antagonist of the IL-5 receptor. It effectively inhibits IL-5 binding, IL-5-mediated eosinophil survival, and downstream signaling events. Furthermore, this compound has demonstrated significant efficacy in animal models of allergic airway inflammation. These findings support the continued investigation of this compound and similar molecules as potential oral therapeutics for the treatment of eosinophil-driven diseases such as severe asthma. This guide provides a foundational understanding of the preclinical profile of this compound for researchers and drug development professionals in the field.

References

- 1. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]

- 2. Ovalbumin-sensitized mice have altered airway inflammation to agriculture organic dust - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of this compound as a novel antagonist which inhibits the binding of interleukin-5 to interleukin-5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of a novel interleukin-5 receptor antagonist, this compound, on antigen-induced eosinophil infiltration into the airway of BDF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of a novel interleukin-5 receptor antagonist, this compound (2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline), on antigen-induced airway inflammation in BN rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of YM-90709 in Modulating the Eosinophil Activation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosinophils are key effector cells in the pathogenesis of allergic inflammatory diseases, including asthma and atopic dermatitis. Their activation, survival, and recruitment to inflammatory sites are largely orchestrated by Interleukin-5 (IL-5). This technical guide provides an in-depth analysis of YM-90709, a novel small molecule antagonist of the IL-5 receptor, and its impact on the eosinophil activation pathway. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular and experimental frameworks.

Core Mechanism of Action of this compound

This compound is a selective inhibitor of the Interleukin-5 (IL-5) receptor (IL-5R).[1][2] Its primary mechanism of action involves the direct blockage of IL-5 binding to its receptor on the surface of eosinophils.[1] This inhibition prevents the subsequent intracellular signaling cascade that is crucial for eosinophil activation, survival, and proliferation. Notably, this compound's inhibitory effect is specific to the IL-5 pathway; it does not interfere with the binding of other cytokines, such as granulocyte-macrophage colony-stimulating factor (GM-CSF), to their respective receptors on eosinophils.[1]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key efficacy data.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Cell Type | Parameter | Value | Reference |

| IL-5 Receptor Binding | Human Eosinophils | IC50 | 1.0 µM | [1] |

| IL-5 Receptor Binding | Eosinophilic HL-60 clone 15 cells | IC50 | 0.57 µM | [1] |

| IL-5-prolonged Eosinophil Survival | Human Eosinophils | IC50 | 0.45 µM | [1] |

Table 2: In Vivo Efficacy of this compound in Animal Models of Airway Inflammation

| Animal Model | Effect | Parameter | Value | Reference |

| BDF1 Mice (Antigen-induced) | Inhibition of eosinophil infiltration into BALF | ED50 | 0.050 mg/kg (i.v.) | |

| Brown-Norway (BN) Rats (Antigen-induced) | Inhibition of eosinophil infiltration into BALF | ED50 | 0.32 mg/kg (i.v.) | |

| Brown-Norway (BN) Rats (Antigen-induced) | Inhibition of lymphocyte infiltration into BALF | ED50 | 0.12 mg/kg (i.v.) |

Signaling Pathways and Experimental Workflows

IL-5 Signaling Pathway and the Action of this compound

Interleukin-5 binding to its receptor (IL-5Rα and the common β chain) on eosinophils triggers a signaling cascade that is critical for their function. A key event in this pathway is the tyrosine phosphorylation of Janus kinase 2 (JAK2).[1] this compound, by blocking the initial IL-5 binding, effectively inhibits this downstream phosphorylation of JAK2.[1]

Experimental Workflow: IL-5 Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a receptor. This workflow illustrates the key steps in assessing the ability of this compound to displace radiolabeled IL-5 from its receptor on eosinophils.

Experimental Workflow: In Vivo Model of Antigen-Induced Airway Inflammation

Animal models are crucial for evaluating the in vivo efficacy of drug candidates. The ovalbumin-induced airway inflammation model in mice or rats is a common approach to study eosinophilic inflammation.

Detailed Experimental Protocols

The following are representative, detailed protocols for the key experiments cited in the study of this compound.

Isolation of Human Eosinophils from Peripheral Blood

This protocol is based on negative immunomagnetic selection, a common method for obtaining highly purified eosinophils.

-

Materials:

-

Anticoagulated whole blood

-

Ficoll-Paque PLUS

-

Dextran solution

-

Phosphate-buffered saline (PBS)

-

Eosinophil isolation kit (negative selection)

-

Centrifuge

-

Magnetic separator

-

-

Procedure:

-

Dilute anticoagulated blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate and discard the upper layer containing plasma and mononuclear cells.

-

Collect the granulocyte/erythrocyte layer.

-

Resuspend the cells in PBS and add Dextran solution to sediment erythrocytes.

-

Incubate for 30-60 minutes at room temperature until a clear interface is visible.

-

Collect the leukocyte-rich supernatant.

-

Wash the cells with PBS.

-

Resuspend the cells in the buffer provided with the eosinophil isolation kit.

-

Add the negative selection antibody cocktail and incubate on ice for 15 minutes.

-

Add magnetic microbeads and incubate on ice for another 15 minutes.

-

Place the tube in a magnetic separator and allow the magnetically labeled cells (non-eosinophils) to adhere to the magnet.

-

Carefully collect the supernatant containing the untouched, purified eosinophils.

-

Wash the purified eosinophils and resuspend in the appropriate buffer for downstream applications.

-

IL-5 Receptor Binding Assay (Competitive)

This protocol describes a whole-cell competitive binding assay to determine the IC50 of this compound.

-

Materials:

-

Purified human eosinophils or HL-60 clone 15 cells

-

Binding buffer (e.g., RPMI 1640 with 25 mM HEPES and 0.1% BSA)

-

Radiolabeled IL-5 (e.g., [¹²⁵I]IL-5)

-

This compound stock solution

-

Non-radiolabeled ("cold") IL-5

-

Microcentrifuge tubes or 96-well plates

-

Filtration apparatus with glass fiber filters

-

Gamma counter

-

-

Procedure:

-

Resuspend purified eosinophils or HL-60 cells in binding buffer to a concentration of 1-2 x 10⁶ cells/mL.

-

In microcentrifuge tubes or a 96-well plate, add a fixed concentration of [¹²⁵I]IL-5 (typically at or below its Kd).

-

For total binding, add binding buffer. For non-specific binding, add a high concentration of cold IL-5.

-

For the competition curve, add serial dilutions of this compound.

-

Add the cell suspension to each tube/well.

-

Incubate at 4°C for 2-4 hours with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapidly filtering the contents of each tube/well through a glass fiber filter using a filtration apparatus.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value using non-linear regression analysis.

-

Eosinophil Survival Assay

This assay measures the ability of this compound to inhibit the pro-survival effect of IL-5 on eosinophils.

-

Materials:

-

Purified human eosinophils

-

Culture medium (e.g., RPMI 1640 with 10% FBS)

-

Recombinant human IL-5

-

This compound stock solution

-

96-well culture plates

-

Trypan blue solution or a viability assay kit (e.g., MTT, Annexin V)

-

Microscope and hemocytometer or plate reader

-

-

Procedure:

-

Resuspend purified eosinophils in culture medium at a concentration of 0.5-1 x 10⁶ cells/mL.

-

Plate the cells in a 96-well plate.

-

Add IL-5 to the appropriate wells at a concentration known to promote survival (e.g., 1 ng/mL).

-

Add serial dilutions of this compound to the wells containing IL-5.

-

Include control wells with cells alone (basal survival) and cells with IL-5 but no this compound (maximum survival).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

-

Assess cell viability. For Trypan Blue exclusion:

-

Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

Calculate the percentage of viable cells.

-

-

Determine the IC50 of this compound for the inhibition of IL-5-mediated eosinophil survival.

-

JAK2 Phosphorylation Assay (Western Blot)

This protocol outlines the detection of phosphorylated JAK2 in response to IL-5 stimulation and its inhibition by this compound.

-

Materials:

-

Eosinophilic HL-60 clone 15 cells

-

Serum-free culture medium

-

Recombinant human IL-5

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008) and anti-total-JAK2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Culture HL-60 cells and serum-starve them overnight.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulate the cells with IL-5 (e.g., 10 ng/mL) for a short period (e.g., 15 minutes).

-

Lyse the cells on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-JAK2 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-JAK2 antibody to confirm equal protein loading.

-

Ovalbumin-Induced Airway Inflammation in Mice

This is a representative protocol for an in vivo model to assess the effect of this compound on allergic airway inflammation.

-

Materials:

-

BALB/c mice

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

This compound

-

Sterile saline

-

Aerosol delivery system

-

Anesthesia

-

Tracheal cannula

-

Bronchoalveolar lavage (BAL) fluid collection supplies

-

Microscope slides and staining reagents (e.g., Wright-Giemsa)

-

-

Procedure:

-

Sensitization: On days 0 and 14, sensitize mice by intraperitoneal injection of OVA emulsified in Alum.

-

Drug Administration: On days 21, 22, and 23, administer this compound or vehicle intravenously 1 hour before the OVA challenge.

-

Challenge: On days 21, 22, and 23, challenge the mice with an aerosol of OVA in saline for 20-30 minutes.

-

BALF Collection: 24-48 hours after the final challenge, anesthetize the mice and perform a tracheostomy.

-

Instill and withdraw a known volume of sterile saline via a tracheal cannula to collect BAL fluid.

-

Cell Analysis:

-

Centrifuge the BAL fluid to pellet the cells.

-

Resuspend the cell pellet and perform a total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with Wright-Giemsa.

-

Perform a differential cell count by identifying at least 300 cells under a microscope.

-

-

Data Analysis: Compare the number of eosinophils in the BAL fluid of this compound-treated mice to that of vehicle-treated mice to determine the extent of inhibition and calculate the ED50.

-

Conclusion

This compound demonstrates potent and selective antagonism of the IL-5 receptor, leading to the inhibition of key eosinophil functions, including survival and airway infiltration. The data presented in this guide, along with the detailed methodologies and pathway visualizations, provide a comprehensive resource for researchers and drug development professionals working on novel therapies for eosinophil-driven inflammatory diseases. The specific action of this compound on the IL-5/IL-5R/JAK2 signaling axis highlights this pathway as a critical target for therapeutic intervention in allergic inflammation.

References

Investigating IL-5 Signaling with YM-90709: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Interleukin-5 (IL-5) signaling and the investigational antagonist, YM-90709. It is designed to equip researchers with the foundational knowledge and detailed methodologies required to effectively study this pathway and the inhibitory effects of this compound. This document covers the core signaling cascade, quantitative data on this compound's activity, and detailed protocols for key in vitro and in vivo experiments.

Introduction to Interleukin-5 Signaling

Interleukin-5 (IL-5) is a critical cytokine primarily involved in the maturation, differentiation, activation, and survival of eosinophils.[1][2] Eosinophils are key players in the pathogenesis of allergic inflammation, particularly in diseases like asthma and atopic dermatitis.[3] The IL-5 receptor (IL-5R) is a heterodimer composed of a specific alpha subunit (IL-5Rα) and a common beta subunit (βc) that is also shared by the receptors for IL-3 and granulocyte-macrophage colony-stimulating factor (GM-CSF).[1][4][5] The binding of IL-5 to its receptor initiates a cascade of intracellular signaling events, predominantly through the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) and the Ras-Raf-MAPK pathways.[1][4][6] These pathways are crucial for the biological effects of IL-5, including the prolongation of eosinophil survival.[1][3]

This compound: A Selective IL-5 Receptor Antagonist

This compound is a novel, small molecule antagonist that selectively inhibits the binding of IL-5 to its receptor.[3][7] This inhibition consequently blocks the downstream signaling pathways activated by IL-5. Research has demonstrated that this compound effectively inhibits IL-5-induced functions such as prolonged eosinophil survival and the tyrosine phosphorylation of JAK2, a critical step in the IL-5 signaling cascade.[3][7] Notably, this compound does not interfere with the binding or signaling of GM-CSF, highlighting its specificity for the IL-5 pathway.[3]

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified in various in vitro and in vivo assays. The following tables summarize the key potency data.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Cell Type | Parameter | IC50 Value (µM) |

| [125I]-IL-5 Binding Inhibition | Human Peripheral Eosinophils | IC50 | 1.0[3][7] |

| [125I]-IL-5 Binding Inhibition | Eosinophilic HL-60 clone 15 cells | IC50 | 0.57[3][7] |

| IL-5-Prolonged Eosinophil Survival | Human Peripheral Eosinophils | IC50 | 0.45[3] |

Table 2: In Vivo Efficacy of this compound in Brown-Norway (BN) Rats

| Effect | Parameter | ED50 Value (mg/kg, i.v.) |

| Inhibition of Antigen-Induced Eosinophil Infiltration into BALF | ED50 | 0.32 |

| Inhibition of Antigen-Induced Lymphocyte Infiltration into BALF | ED50 | 0.12 |

IL-5 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the IL-5 signaling cascade and the point of inhibition by this compound.

Caption: IL-5 signaling pathway and the inhibitory action of this compound.

Experimental Workflows

The following diagrams outline the general workflows for key in vitro and in vivo experiments to investigate the effects of this compound on IL-5 signaling.

Caption: General workflow for in vitro evaluation of this compound.

Caption: Workflow for in vivo assessment of this compound in a rat model of allergic airway inflammation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound.

Cell Culture and Differentiation of HL-60 clone 15

-

Cell Culture:

-

Culture HL-60 clone 15 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells to maintain a density between 0.5 and 1.0 x 106 cells/mL.

-

-

Eosinophilic Differentiation:

-

Induce eosinophilic differentiation by treating the HL-60 clone 15 cells with 0.5 mM butyric acid for 5-7 days.

-

Confirm differentiation by morphological changes and the expression of eosinophil-specific markers.

-

IL-5 Receptor Binding Assay

This protocol is adapted for a competitive binding format using radiolabeled IL-5.

-

Cell Preparation:

-

Use either butyric acid-differentiated HL-60 clone 15 cells or freshly isolated human peripheral eosinophils.

-

Wash the cells twice with ice-cold binding buffer (e.g., RPMI 1640 with 1% BSA).

-

Resuspend the cells in binding buffer at a concentration of 1-2 x 106 cells/mL.

-

-

Binding Reaction:

-

In a 96-well plate, add 50 µL of the cell suspension to each well.

-

Add 50 µL of varying concentrations of this compound or vehicle control.

-

Add 50 µL of radiolabeled IL-5 (e.g., [125I]-IL-5) at a final concentration near its Kd.

-

For determining non-specific binding, add a large excess of unlabeled IL-5 to a set of wells.

-

Incubate the plate for 1-2 hours at 4°C with gentle agitation.

-

-

Separation and Counting:

-

Separate bound from free radioligand by rapid filtration through a glass fiber filter (e.g., using a cell harvester).

-

Wash the filters three times with ice-cold wash buffer (e.g., PBS).

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of this compound and determine the IC50 value using non-linear regression.

-

Eosinophil Survival Assay

This assay measures the ability of this compound to inhibit the anti-apoptotic effect of IL-5.

-

Cell Plating:

-

Isolate human peripheral eosinophils and resuspend them in culture medium (e.g., RPMI 1640 with 10% FBS) at 0.5-1 x 106 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

-

Treatment:

-

Add 50 µL of varying concentrations of this compound or vehicle control.

-

Add 50 µL of recombinant human IL-5 to a final concentration that promotes survival (e.g., 1 ng/mL). Include a control group with no IL-5.

-

Incubate the plate for 48-96 hours at 37°C in a 5% CO2 incubator.

-

-

Viability Assessment (Trypan Blue Exclusion):

-

Gently resuspend the cells in each well.

-

Mix a 10 µL aliquot of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

-

Load the mixture onto a hemocytometer.

-

Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculate the percentage of viable cells.

-

-

Data Analysis:

-

Normalize the results to the IL-5 treated control.

-

Plot the percentage of survival against the concentration of this compound to determine the IC50 value.

-

JAK2 Phosphorylation Assay (Immunoprecipitation and Western Blot)

This protocol details the detection of changes in JAK2 phosphorylation in response to IL-5 and this compound.

-

Cell Stimulation:

-

Use butyric acid-differentiated HL-60 clone 15 cells, serum-starved for 4-6 hours.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for 1 hour at 37°C.

-

Stimulate the cells with recombinant human IL-5 (e.g., 10 ng/mL) for 5-15 minutes at 37°C.

-

-

Cell Lysis:

-

Terminate the stimulation by adding ice-cold PBS with phosphatase and protease inhibitors.

-

Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Incubate the cleared cell lysates with an anti-JAK2 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours.

-

Wash the beads three times with ice-cold lysis buffer.

-

Elute the protein by boiling the beads in 2x Laemmli sample buffer.

-

-

Western Blotting:

-

Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against phospho-tyrosine overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody against total JAK2 for loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Express the level of phosphorylated JAK2 as a ratio to total JAK2.

-

In Vivo Model of Antigen-Induced Airway Inflammation

This protocol describes the induction of eosinophilic airway inflammation in Brown-Norway rats and the evaluation of this compound.

-

Sensitization:

-

Actively sensitize male Brown-Norway rats by intraperitoneal injection of ovalbumin (OVA) emulsified in alum on day 0 and day 7.

-

-

Drug Administration:

-

On the day of the challenge (e.g., day 14), administer this compound or vehicle intravenously at various doses.

-

-

Antigen Challenge:

-

Approximately 30 minutes after drug administration, challenge the rats with an aerosol of OVA for 20-30 minutes.

-

-

Bronchoalveolar Lavage (BAL):

-

At 24-72 hours post-challenge, euthanize the rats.

-

Expose the trachea and cannulate it.

-

Perform bronchoalveolar lavage by instilling and withdrawing a fixed volume of sterile saline (e.g., 5 mL) three times.

-

Pool the recovered BAL fluid (BALF).

-

-

Cell Analysis:

-

Centrifuge the BALF to pellet the cells.

-

Resuspend the cell pellet and determine the total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa).

-

Perform a differential cell count by identifying at least 300 cells under a microscope to determine the number of eosinophils, neutrophils, lymphocytes, and macrophages.

-

-

Data Analysis:

-

Calculate the total number of each cell type in the BALF.

-

Compare the cell numbers in the this compound-treated groups to the vehicle-treated group.

-

Determine the ED50 value for the inhibition of eosinophil and lymphocyte infiltration.

-

References

- 1. An oral sensitization model in Brown Norway rats to screen for potential allergenicity of food proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chronic allergy to dietary ovalbumin induces lymphocyte migration to rat small intestinal mucosa that is inhibited by MAdCAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of the allergic potential of food protein extracts and proteins on oral application using the brown Norway rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. esvp-ecvp-estp-congress.eu [esvp-ecvp-estp-congress.eu]

- 5. Oral sensitization to food proteins: a Brown Norway rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Examination of oral sensitization with ovalbumin in Brown Norway rats and three strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Effect of YM-90709 on JAK2 Phosphorylation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-90709 is a selective antagonist of the Interleukin-5 (IL-5) receptor, playing a critical role in mitigating IL-5-mediated cellular responses.[1] A key event in the IL-5 signaling cascade is the phosphorylation of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase essential for the downstream activation of various signaling pathways, including the STAT5 pathway, which is pivotal for eosinophil survival and function.[2][3][4][5] This technical guide provides an in-depth analysis of the effect of this compound on JAK2 phosphorylation, summarizing key quantitative data, outlining representative experimental protocols, and visualizing the associated signaling and experimental workflows.

The primary mechanism by which this compound impacts JAK2 phosphorylation is indirect, stemming from its ability to block the binding of IL-5 to its receptor.[1] This blockade prevents the conformational changes in the receptor necessary for the apposition and subsequent trans-autophosphorylation of receptor-associated JAK2 molecules. It is important to note that current research indicates this compound does not directly inhibit the kinase activity of JAK2 but rather prevents its activation upstream at the receptor level. This is underscored by the observation that this compound inhibits IL-5-induced, but not GM-CSF-induced, tyrosine phosphorylation of JAK2, highlighting its receptor-specific mode of action.[1]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in relation to its primary target, the IL-5 receptor, and its downstream functional consequences. The following table summarizes the key IC50 values reported in the literature.

| Parameter | Cell Line/System | IC50 Value (µM) | Reference |

| IL-5 Receptor Binding | Eosinophilic HL-60 clone 15 cells | 0.57 | [1] |

| IL-5 Receptor Binding | Peripheral human eosinophils | 1.0 | [1] |

| IL-5-Prolonged Eosinophil Survival | - | 0.45 | [1] |

Note: A direct IC50 value for the inhibition of JAK2 phosphorylation by this compound has not been reported in the available literature. The inhibitory effect on JAK2 phosphorylation is a downstream consequence of IL-5 receptor antagonism.

Signaling Pathway

The binding of IL-5 to its receptor initiates a cascade of intracellular events, with JAK2 phosphorylation being a central step. The following diagram illustrates the IL-5 signaling pathway and the point of intervention for this compound.

References

- 1. Characterization of this compound as a novel antagonist which inhibits the binding of interleukin-5 to interleukin-5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The activation of the JAK2/STAT5 pathway is commonly involved in signaling through the human IL-5 receptor [pubmed.ncbi.nlm.nih.gov]

- 3. Three Lysine Residues in the Common β Chain of the Interleukin-5 Receptor Are Required for Janus Kinase (JAK)-dependent Receptor Ubiquitination, Endocytosis, and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The activation of the Jak-STAT 1 signaling pathway by IL-5 in eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling YM-90709: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-90709, a potent and selective antagonist of the Interleukin-5 (IL-5) receptor, emerged from the research laboratories of Yamanouchi Pharmaceutical Co., Ltd. as a promising therapeutic candidate for eosinophil-mediated inflammatory diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering detailed insights into the molecule's mechanism of action and the experimental methodologies employed in its evaluation.

Discovery and Biological Characterization

This compound, chemically identified as 2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[1][2]indolizino[2,3-b]quinoxaline, was discovered as a "newly synthesized compound" during a screening program aimed at identifying inhibitors of the IL-5 signaling pathway.[3][4] Interleukin-5 is a key cytokine responsible for the differentiation, proliferation, activation, and survival of eosinophils, which play a crucial role in the pathogenesis of allergic inflammatory diseases such as asthma.

In Vitro Activity

Initial in vitro studies demonstrated that this compound effectively inhibits the binding of IL-5 to its receptor on human eosinophils and the eosinophilic HL-60 clone 15 cell line.[3] The inhibitory activity of this compound is summarized in the table below.

| Assay | Cell Type | IC50 (µM) |

| IL-5 Binding Inhibition | Human Eosinophils | 1.0 |

| IL-5 Binding Inhibition | HL-60 clone 15 cells | 0.57 |

| IL-5-prolonged Eosinophil Survival | Human Eosinophils | 0.45 |

| Table 1: In vitro inhibitory concentrations of this compound.[3] |

Importantly, this compound exhibited high selectivity for the IL-5 receptor, as it did not affect the binding of granulocyte-macrophage colony-stimulating factor (GM-CSF) to its receptor.[3]

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in animal models of antigen-induced airway inflammation. Intravenous administration of this compound resulted in a significant and dose-dependent inhibition of eosinophil and lymphocyte infiltration into the bronchoalveolar lavage fluid (BALF) in both rats and mice.

| Animal Model | Cell Type Inhibited | ED50 (mg/kg, i.v.) |

| Brown-Norway (BN) Rats | Eosinophils | 0.32 |

| Brown-Norway (BN) Rats | Lymphocytes | 0.12 |

| BDF1 Mice | Eosinophils | 0.050 |

| Table 2: In vivo efficacy of this compound in animal models.[4] |

Notably, unlike glucocorticoids, this compound did not show any suppressive effects on the number of peripheral blood leukocytes or bone marrow leukocytes, highlighting its targeted mechanism of action.[4]

Synthesis of this compound

A plausible synthetic approach to this compound, based on established methodologies for the synthesis of related indolo[2,3-b]quinoxalines, is outlined below. This proposed pathway is for illustrative purposes and may not represent the exact industrial synthesis.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the key steps in the synthesis of this compound, based on general procedures for the formation of the indolo[2,3-b]quinoxaline core.

Step 1: Synthesis of a Substituted Indole Intermediate

A mixture of 4,5-dimethoxy-2-nitroaniline and 3,3-dimethyl-2-butanone would be subjected to a Fischer indole synthesis or a related cyclization reaction. This would likely involve a reductive cyclization step to form the indole ring.

Step 2: Oxidation to the Isatin Derivative

The substituted indole intermediate would then be oxidized to the corresponding isatin (indole-2,3-dione) derivative. Various oxidizing agents, such as chromium trioxide or N-bromosuccinimide, could be employed for this transformation.

Step 3: Condensation to form this compound

The final step would involve the acid-catalyzed condensation of the isatin derivative with o-phenylenediamine. This reaction typically proceeds in a solvent such as acetic acid or ethanol at elevated temperatures to yield the indolo[2,3-b]quinoxaline core of this compound.

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by directly interfering with the IL-5 signaling cascade. Upon binding of IL-5 to its receptor (IL-5R), a signaling cascade is initiated, which involves the activation of Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates downstream signaling molecules, leading to the pro-survival and pro-inflammatory effects of IL-5 on eosinophils.

This compound has been shown to inhibit the IL-5-induced tyrosine phosphorylation of JAK2 in eosinophilic HL-60 clone 15 cells.[3] This inhibition of a critical upstream signaling event effectively blocks the downstream consequences of IL-5 receptor activation.

Caption: IL-5 signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a selective and potent small-molecule antagonist of the IL-5 receptor with demonstrated in vitro and in vivo efficacy in models of allergic inflammation. Its mechanism of action, involving the inhibition of JAK2 phosphorylation, provides a clear rationale for its therapeutic potential in eosinophil-driven diseases. While the specific details of its industrial synthesis are not publicly available, the underlying chemistry for the construction of its indolo[2,3-b]quinoxaline core is well-established. This technical guide provides a foundational understanding of this compound for researchers and professionals engaged in the development of novel anti-inflammatory therapeutics.

References

- 1. US10870695B2 - Biopharmaceutical compositions comprising interleukin-5 antibody - Google Patents [patents.google.com]

- 2. Effect of a novel interleukin-5 receptor antagonist, this compound (2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline), on antigen-induced airway inflammation in BN rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of this compound as a novel antagonist which inhibits the binding of interleukin-5 to interleukin-5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of a novel interleukin-5 receptor antagonist, this compound, on antigen-induced eosinophil infiltration into the airway of BDF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

YM-90709: A Technical Guide for the Study of Allergic Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allergic inflammation, a cornerstone of diseases such as asthma and atopic dermatitis, is driven by a complex interplay of immune cells and mediators. Interleukin-5 (IL-5) has been identified as a critical cytokine in the maturation, activation, and survival of eosinophils, key effector cells in allergic responses. This technical guide provides an in-depth overview of YM-90709, a novel and selective antagonist of the IL-5 receptor (IL-5R). We will explore its mechanism of action, present key quantitative data on its efficacy, detail experimental protocols for its use in studying allergic inflammation, and visualize the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating new therapeutic strategies for allergic diseases.

Introduction to this compound

This compound, with the chemical name 2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[1][2]indolizino[2,3-b]quinoxaline, is a potent and selective antagonist of the interleukin-5 receptor.[3][4][5] Its primary mechanism of action is the inhibition of IL-5 binding to its receptor on the surface of eosinophils.[1][3] This blockade disrupts the downstream signaling cascade that is essential for eosinophil function, making this compound a valuable tool for dissecting the role of the IL-5 pathway in allergic inflammation. Unlike broader-acting anti-inflammatory agents like glucocorticoids, this compound offers a more targeted approach with a potentially more favorable side-effect profile.[4]

Mechanism of Action: Targeting the IL-5 Signaling Pathway

This compound exerts its anti-inflammatory effects by directly interfering with the initial step of the IL-5 signaling cascade: the binding of IL-5 to the IL-5 receptor alpha subunit (IL-5Rα). This high-affinity interaction is crucial for the subsequent recruitment of the common beta chain (βc), which is shared with the receptors for IL-3 and GM-CSF, to form a functional high-affinity receptor complex.

Upon IL-5 binding, the receptor complex dimerizes, leading to the activation of Janus kinase 2 (JAK2) associated with the cytoplasmic domain of the receptor.[3] Activated JAK2 then phosphorylates tyrosine residues on the receptor, creating docking sites for various signaling proteins, most notably Signal Transducer and Activator of Transcription 5 (STAT5). Phosphorylated STAT5 dimerizes and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in eosinophil differentiation, survival, and activation.

This compound selectively inhibits the binding of IL-5 to its receptor, thereby preventing the activation of JAK2 and the subsequent downstream signaling events.[1][3] This targeted inhibition makes it a specific tool for studying the IL-5-mediated component of allergic inflammation.

Figure 1. IL-5 Signaling Pathway and the inhibitory action of this compound.

Quantitative Data on the Efficacy of this compound

The efficacy of this compound has been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Type | Parameter | IC50 Value | Reference |

| IL-5 Receptor Binding | Peripheral Human Eosinophils | Inhibition of [¹²⁵I]-IL-5 binding | 1.0 µM | [1][3] |

| IL-5 Receptor Binding | Eosinophilic HL-60 clone 15 cells | Inhibition of [¹²⁵I]-IL-5 binding | 0.57 µM | [1][3] |

| Eosinophil Survival | Human Eosinophils | Inhibition of IL-5-prolonged survival | 0.45 µM | [3] |

| JAK2 Phosphorylation | Eosinophilic HL-60 clone 15 cells | Inhibition of IL-5-induced phosphorylation | - | [3] |

IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Route of Administration | Parameter | ED50 Value | Reference |

| Antigen-induced airway inflammation in BN rats | Intravenous | Inhibition of eosinophil infiltration into BALF | 0.32 mg/kg | [4][6] |

| Antigen-induced airway inflammation in BN rats | Intravenous | Inhibition of lymphocyte infiltration into BALF | 0.12 mg/kg | [4][6] |

| Antigen-induced eosinophil infiltration in BDF1 mice | Intravenous | Inhibition of eosinophil infiltration into BALF | 0.050 mg/kg | [5] |

ED50: Half-maximal effective dose; BALF: Bronchoalveolar lavage fluid; BN: Brown-Norway.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the activity of this compound.

In Vitro Assays

Objective: To determine the ability of this compound to inhibit the binding of IL-5 to its receptor on eosinophils.

Cell Preparation:

-

Human peripheral blood eosinophils are isolated from healthy donors using methods such as density gradient centrifugation followed by negative selection with magnetic beads.

-

Eosinophilic HL-60 clone 15 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Differentiation into eosinophil-like cells can be induced by treatment with butyric acid.

Assay Protocol:

-

Cells are washed and resuspended in a binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% bovine serum albumin).

-

A fixed concentration of radiolabeled IL-5 (e.g., [¹²⁵I]-IL-5) is incubated with the cells in the presence of increasing concentrations of this compound or vehicle control.

-

Non-specific binding is determined by adding a large excess of unlabeled IL-5.

-

The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured using a gamma counter.

-

The IC50 value is calculated by non-linear regression analysis of the competition binding data.

Objective: To assess the effect of this compound on the survival-prolonging effect of IL-5 on eosinophils.

Assay Protocol:

-

Isolated human eosinophils are cultured in a serum-free medium in the presence or absence of a suboptimal concentration of IL-5.

-

Increasing concentrations of this compound are added to the IL-5-stimulated cultures.

-

Cells are incubated for a prolonged period (e.g., 48-96 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell viability is assessed using methods such as trypan blue exclusion, flow cytometry with viability dyes (e.g., propidium iodide), or a colorimetric assay (e.g., MTT or XTT).

-

The IC50 value is determined from the concentration-response curve.

Objective: To determine if this compound inhibits the IL-5-induced phosphorylation of JAK2.

Assay Protocol:

-

Eosinophilic HL-60 clone 15 cells are serum-starved for several hours to reduce basal phosphorylation levels.

-

Cells are pre-incubated with this compound or vehicle for a short period.

-

Cells are then stimulated with a saturating concentration of IL-5 for a brief period (e.g., 5-15 minutes) at 37°C.

-

The stimulation is stopped by adding ice-cold lysis buffer containing phosphatase and protease inhibitors.

-

Cell lysates are prepared, and protein concentration is determined.

-

Equal amounts of protein are subjected to immunoprecipitation with an anti-JAK2 antibody or directly resolved by SDS-PAGE.

-

The level of phosphorylated JAK2 is detected by Western blotting using an antibody specific for phosphorylated JAK2 (p-JAK2). Total JAK2 levels are also measured as a loading control.

Figure 2. General experimental workflow for studying this compound.

In Vivo Models of Allergic Airway Inflammation

Objective: To evaluate the efficacy of this compound in reducing eosinophilic inflammation in the airways of sensitized animals.

Animal Models:

-

Brown-Norway (BN) Rats: A commonly used strain for studying allergic airway inflammation due to their strong Th2-biased immune responses.

-

BDF1 Mice: A hybrid mouse strain also used for modeling allergic airway disease.

General Protocol:

-

Sensitization: Animals are sensitized to an allergen, typically ovalbumin (OVA), administered via intraperitoneal or subcutaneous injection along with an adjuvant such as aluminum hydroxide. This is usually done on multiple days (e.g., day 0 and day 7).

-

Drug Administration: this compound is dissolved in a suitable vehicle and administered to the animals, typically via intravenous injection, shortly before the antigen challenge.

-

Antigen Challenge: Sensitized animals are challenged with the antigen, usually via inhalation of an aerosolized solution of OVA, to induce an inflammatory response in the airways.

-

Bronchoalveolar Lavage (BAL): At a specified time point after the challenge (e.g., 24 or 48 hours), animals are euthanized, and a bronchoalveolar lavage is performed by instilling and retrieving a saline solution into the lungs via a tracheal cannula.

-

Cell Analysis: The collected BAL fluid (BALF) is centrifuged, and the cell pellet is resuspended. The total number of inflammatory cells is counted, and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed on cytospin preparations stained with a suitable stain (e.g., May-Grünwald-Giemsa).

-

Data Analysis: The number of each cell type in the BALF is calculated, and the percentage of inhibition by this compound compared to the vehicle-treated group is determined to calculate the ED50 value.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the IL-5 pathway in allergic inflammation. Its high selectivity for the IL-5 receptor allows for the specific interrogation of IL-5-mediated eosinophil biology in both in vitro and in vivo settings. The data presented in this guide demonstrate its potent inhibitory activity on eosinophil function and recruitment. The detailed experimental protocols provide a foundation for researchers to incorporate this compound into their studies of allergic diseases. Further research utilizing this compound may continue to unravel the complexities of allergic inflammation and aid in the development of novel, targeted therapeutics.

References

- 1. medkoo.com [medkoo.com]

- 2. interpriseusa.com [interpriseusa.com]

- 3. Characterization of this compound as a novel antagonist which inhibits the binding of interleukin-5 to interleukin-5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of a novel interleukin-5 receptor antagonist, this compound (2,3-dimethoxy-6,6-dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline), on antigen-induced airway inflammation in BN rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of a novel interleukin-5 receptor antagonist, this compound, on antigen-induced eosinophil infiltration into the airway of BDF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of YM-90709 in Eosinophil Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosinophils are granulocytic white blood cells that play a central role in the pathogenesis of allergic diseases, including asthma and atopic dermatitis. Interleukin-5 (IL-5) is a key cytokine responsible for the differentiation, proliferation, activation, and survival of eosinophils. Consequently, targeting the IL-5 signaling pathway presents a promising therapeutic strategy for eosinophil-mediated inflammatory conditions. YM-90709 is a novel, small molecule antagonist of the human IL-5 receptor (IL-5R). This technical guide provides an in-depth overview of the role of this compound in modulating eosinophil survival, detailing its mechanism of action, relevant experimental data, and associated methodologies.

Core Mechanism of Action

This compound selectively inhibits the binding of IL-5 to the α-subunit of its receptor (IL-5Rα) on the surface of eosinophils.[1][2] This competitive antagonism prevents the initiation of the downstream signaling cascade that is crucial for eosinophil survival and function. A key step in this cascade is the IL-5-induced tyrosine phosphorylation of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase associated with the IL-5R β-chain.[1] By blocking the initial ligand-receptor interaction, this compound effectively prevents the activation of JAK2 and subsequent signaling pathways, ultimately leading to the induction of apoptosis (programmed cell death) in eosinophils.[1] Notably, this compound does not interfere with the pro-survival effects of other cytokines such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), highlighting its specificity for the IL-5 pathway.[1]

Quantitative Data Summary

The inhibitory effects of this compound on IL-5-mediated processes have been quantified in various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Cell Type | Assay | IC50 Value (µM) | Reference |

| IL-5 Receptor Binding Inhibition | Human Peripheral Eosinophils | Competitive Binding Assay | 1.0 | [1] |

| IL-5 Receptor Binding Inhibition | Eosinophilic HL-60 clone 15 cells | Competitive Binding Assay | 0.57 | [1] |

| Inhibition of IL-5-prolonged Eosinophil Survival | Human Peripheral Eosinophils | Eosinophil Survival Assay | 0.45 | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

IL-5 Signaling Pathway and the Action of this compound

Caption: IL-5 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing Eosinophil Survival

Caption: Experimental workflow for eosinophil survival and apoptosis assays.

Experimental Protocols

The following are representative protocols for the key experiments cited in the characterization of this compound.

Isolation of Human Eosinophils from Peripheral Blood

Objective: To obtain a purified population of eosinophils from human whole blood for use in subsequent in vitro assays.

Materials:

-

Anticoagulated (e.g., with EDTA) whole blood from healthy donors.

-

Density gradient medium (e.g., Ficoll-Paque).

-

Red blood cell lysis buffer.

-

Eosinophil isolation kit (negative selection method, e.g., using magnetic beads).

-

Phosphate-buffered saline (PBS).

-

Culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum).

Procedure:

-

Dilute the anticoagulated blood with an equal volume of PBS.

-

Carefully layer the diluted blood over the density gradient medium in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate and discard the upper layers, leaving the granulocyte and erythrocyte pellet.

-

Resuspend the pellet in PBS and lyse the red blood cells using a lysis buffer.

-

Wash the remaining granulocytes with PBS and centrifuge at 200 x g for 10 minutes.

-

Follow the manufacturer's instructions for the eosinophil isolation kit to negatively select for eosinophils. This typically involves incubating the granulocytes with an antibody cocktail that binds to non-eosinophilic cells, followed by removal of these labeled cells using magnetic beads.

-

The resulting cell population is highly enriched for eosinophils. Assess purity and viability using a hemocytometer and Trypan Blue staining.

Eosinophil Survival (Apoptosis) Assay

Objective: To determine the effect of this compound on IL-5-mediated eosinophil survival.

Materials:

-

Purified human eosinophils.

-

Culture medium.

-

Recombinant human IL-5.

-

This compound.

-

96-well culture plates.

-

Annexin V-FITC and Propidium Iodide (PI) staining kit.

-

Flow cytometer.

Procedure:

-

Resuspend the purified eosinophils in culture medium at a concentration of 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare the following treatment conditions in triplicate:

-

Medium alone (negative control).

-

IL-5 at an optimal concentration for survival (e.g., 10 ng/mL).

-

IL-5 (10 ng/mL) with varying concentrations of this compound (e.g., 0.01 to 10 µM).

-

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-96 hours.

-

After incubation, harvest the cells by gentle resuspension.

-

Wash the cells with cold PBS.

-

Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol. This typically involves resuspending the cells in a binding buffer and incubating with the fluorescent dyes for 15 minutes in the dark.

-

Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Calculate the percentage of viable cells in each treatment group.

Competitive IL-5 Receptor Binding Assay

Objective: To quantify the ability of this compound to inhibit the binding of IL-5 to its receptor on eosinophils.

Materials:

-

Purified human eosinophils or an eosinophilic cell line (e.g., HL-60 clone 15).

-

Radiolabeled IL-5 (e.g., [¹²⁵I]-IL-5).

-

Unlabeled IL-5.

-

This compound.

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Resuspend the eosinophils in binding buffer.

-

In a series of tubes, combine the cells with a fixed concentration of radiolabeled IL-5.

-

Add increasing concentrations of either unlabeled IL-5 (for standard curve) or this compound.

-

Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

-

Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radiolabeled IL-5.

-

Wash the filters with cold binding buffer to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the competitor (unlabeled IL-5 or this compound).

-

Determine the IC50 value for this compound from the resulting competition curve.

JAK2 Phosphorylation Assay (Western Blot)

Objective: To assess the effect of this compound on IL-5-induced tyrosine phosphorylation of JAK2.

Materials:

-

Eosinophilic HL-60 clone 15 cells.

-

Serum-free culture medium.

-

Recombinant human IL-5.

-

This compound.

-